molecular formula C17H18N4O2S B5726926 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Katalognummer B5726926
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: CEJRBOCTEXDYNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as TBA-354, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and infectious diseases.

Wirkmechanismus

TBA-354 works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of nucleotides, which are necessary for DNA replication and cell division. By inhibiting DHFR, TBA-354 prevents the synthesis of nucleotides, leading to cell death.
Biochemical and Physiological Effects:
TBA-354 has been shown to have a selective inhibitory effect on DHFR, making it a potential candidate for the treatment of cancer and infectious diseases. TBA-354 has also been shown to have low toxicity, making it a safer alternative to other DHFR inhibitors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TBA-354 is its low toxicity, making it a safer alternative to other DHFR inhibitors. However, TBA-354 is still in the early stages of development, and more research is needed to fully understand its potential as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the research and development of TBA-354. One direction is to optimize the synthesis method to produce higher yields and purity. Another direction is to investigate the potential of TBA-354 in combination with other drugs for the treatment of cancer and infectious diseases. Furthermore, more research is needed to fully understand the mechanism of action of TBA-354 and its potential as a therapeutic agent.

Synthesemethoden

The synthesis of TBA-354 involves a multi-step process that includes the reaction of 2-amino-4-tert-butylthiazole with ethyl 2-chloroacetate to form ethyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate. This intermediate is then reacted with 2-amino-3(4H)-quinazolinone to form TBA-354. The synthesis of TBA-354 has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

TBA-354 has shown promising results in the treatment of various diseases. In a recent study, TBA-354 was found to be effective against drug-resistant tuberculosis. TBA-354 was also found to be effective against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, TBA-354 has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.

Eigenschaften

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-17(2,3)13-9-24-16(19-13)20-14(22)8-21-10-18-12-7-5-4-6-11(12)15(21)23/h4-7,9-10H,8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJRBOCTEXDYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.